molecular formula C22H26N2O3 B4265807 1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

Cat. No.: B4265807
M. Wt: 366.5 g/mol
InChI Key: KEPYHHCYURLUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE is an organic compound that features a piperazine ring substituted with a propoxybenzoyl group and a phenyl ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE include other piperazine derivatives and benzoyl-substituted compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group may impart distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-[4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-16-27-21-10-6-19(7-11-21)22(26)24-14-12-23(13-15-24)20-8-4-18(5-9-20)17(2)25/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYHHCYURLUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.